molecular formula C10H13ClFN B1447562 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride CAS No. 1803605-97-1

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Cat. No. B1447562
M. Wt: 201.67 g/mol
InChI Key: BKDSKWGVLWVSTI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (2-FMC) is an organic compound of the cyclopropanamine class that has been studied for its potential applications in scientific research. It has been used in various experiments to investigate the effects of its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Subheading Chemical Precursor Identification and Decomposition Pathways

A comprehensive study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, elaborating on its fragmentation pathway and the decomposition of its protonated imine in protic solvents. This research contributes valuable insights into the chemical behaviors of related compounds, including 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, by elucidating the mechanisms and pathways of decomposition, particularly in the context of imine and alpha-hydroxyl ketone formations (Luo et al., 2022).

Kinetic Studies in Aqueous Solutions

Subheading Understanding Aminolysis of Thiocarbonates

Investigations into the aminolysis of O-aryl S-methyl thiocarbonates with secondary alicyclic amines and quinuclidines in aqueous solutions have provided detailed kinetic profiles. These studies underscore the influence of the amine's structure and the solvent's nature on the reaction mechanisms and rates, offering a foundational understanding relevant to the interactions and transformations of complex molecules like 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride (Castro et al., 2005).

Antimicrobial Activity of Fluorophenyl Compounds

Subheading Exploring Antimicrobial Properties

Research focusing on the synthesis and biological activity of compounds bearing a 2,4-dichloro-5-fluorophenyl moiety, akin to the structural components of 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, has revealed promising antibacterial and antifungal properties. This line of inquiry is crucial for advancing our understanding of the potential biomedical applications of such compounds (Karthikeyan et al., 2006).

Antitumor Potential and Pharmacological Profiles

Subheading Evaluating Antitumor Agents

Studies on compounds like CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] and its derivatives, which share structural similarities with 2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, have demonstrated significant antitumor activities and pharmacological effects. Such research contributes to our understanding of the therapeutic potential and the biological interactions of these compounds (Chou et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-10(6-9(10)12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSKWGVLWVSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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